N-(azetidin-3-yl)methanesulfonamide
Overview
Description
“N-(azetidin-3-yl)methanesulfonamide” is a chemical compound with the molecular formula C4H10N2O2S . It is intended for research use only and is not for human or veterinary use.
Molecular Structure Analysis
The InChI code for “this compound” is1S/C4H10N2O2S.ClH/c1-9(7,8)6-4-2-5-3-4;/h4-6H,2-3H2,1H3;1H
. This code represents the molecular structure of the compound. The SMILES string representation is O=S(NC1CCN1)(C)=O.Cl
. Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 150.2 g/mol. The compound should be stored in a refrigerator .Scientific Research Applications
Polymerization and Material Science
N-(methanesulfonyl)azetidine, a related compound to N-(azetidin-3-yl)methanesulfonamide, has been investigated for its polymerization properties. It polymerizes anionically via ring-opening at high temperatures to form p(MsAzet) and undergoes spontaneous activated monomer anionic polymerization at room temperature to form p(N-K-MsAzet). This material exhibits interesting structural properties, as the sulfonyl groups are incorporated into the polymer backbone, resulting in structures similar to polyamides but with sulfonylamides replacing the carboxamides. These polymers can be further modified, for example, by reacting p(N-K-MsAzet) with MeOH to produce p(N-H-MsAzet), a semicrystalline polymer, or with benzyl bromide to produce amorphous p(N-Bn-MsAzet) (Reisman et al., 2020).
Molecular Structure and Bonding
The structure and self-association of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide, another derivative, have been studied. It's noted for forming cyclic dimers in inert solvents and chain associates in crystals via hydrogen bonding. The molecular structure is influenced by the topology of hydrogen bonds, with the carbonyl group undergoing protonation only by very strong trifluoromethanesulfonic acid (Sterkhova et al., 2014).
Catalytic and Synthetic Applications
Derivatives of this compound have been used as ligands for metal-mediated catalytic asymmetric synthesis. For example, N-[2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)cyclohexyl]methanesulfonamide has shown to be particularly effective for the addition of alkylzinc reagents to aliphatic aldehydes, resulting in high enantiomeric excess, demonstrating its potential in stereocontrolled synthetic chemistry (Wipf & Wang, 2002).
Antibacterial Research
The synthesis and antibacterial activity of (7S)-7-sulfur-azetidin-3-yl lincomycin derivatives, another group of related compounds, have been studied. These derivatives have shown moderate antibacterial activity against certain strains of Streptococcus, indicating potential for antibacterial drug development (Kumura et al., 2016).
Safety and Hazards
The compound is classified as an eye irritant and skin sensitizer . The hazard statements associated with it are H317 - H319, which indicate that it may cause an allergic skin reaction and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Properties
IUPAC Name |
N-(azetidin-3-yl)methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2S/c1-9(7,8)6-4-2-5-3-4/h4-6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKHDIBLFHELCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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